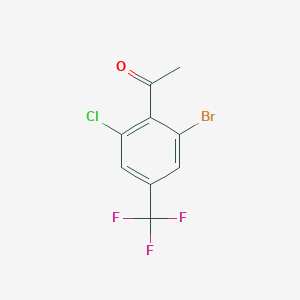

2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone

Description

2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with a unique trifluoromethyl substituent. Its molecular formula is C₉H₅BrClF₃O, and it features bromine (Br) at the 2' position, chlorine (Cl) at the 6' position, and a trifluoromethyl (-CF₃) group at the 4' position on the aromatic ring. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions .

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in drug design. However, the presence of multiple halogens introduces challenges in synthesis, purification, and safety handling .

Properties

IUPAC Name |

1-[2-bromo-6-chloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClF3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLLKRWQLIDYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Br)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-6’-(trifluoromethyl)acetophenone. The reaction is carried out using brominating agents such as pyridine hydrobromide perbromide in the presence of acetic acid as a solvent. The reaction conditions include a temperature of around 90°C and a molar ratio of substrate to brominating agent of 1.0:1.1 .

Industrial Production Methods

In an industrial setting, the production of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization from petroleum ether can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted acetophenones with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids derived from the oxidation of the acetophenone moiety.

Reduction Reactions: Products include alcohols formed by the reduction of the carbonyl group.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its halogenated structure allows for various chemical transformations, making it essential in the development of new compounds with desired biological activities.

Common Reactions

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation Reactions : The acetophenone moiety can be oxidized to form carboxylic acids.

- Reduction Reactions : The carbonyl group can be reduced to form alcohols.

Anti-inflammatory Properties

Research indicates that derivatives of acetophenone can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, similar compounds have shown significant inhibition of COX-2 with an IC50 value of 3.11 µM, suggesting potential anti-inflammatory effects for 2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone.

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Studies on related acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. These derivatives have been reported to induce apoptosis in cancer cells, indicating that the compound may possess similar cytotoxic effects.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Agrochemicals : Its chemical properties make it suitable for developing pesticides and herbicides.

- Dyes and Specialty Chemicals : The compound's reactivity allows it to be used in synthesizing various dyes and other specialty chemicals.

Case Studies

-

Antimicrobial Efficacy Assessment

A study evaluated the antimicrobial effects of various halogenated acetophenones, including this compound. Results showed a significant reduction in bacterial viability at concentrations as low as 50 μg/mL, indicating potent antibacterial properties. -

Antifungal Studies

In vitro tests demonstrated that similar compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL against Candida albicans, suggesting potential therapeutic applications in treating fungal infections. -

Enzyme Inhibition Research

Research into the inhibition of specific enzymes by this compound has shown promising results in modulating enzyme activity linked to inflammatory responses, pointing towards its potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 2’-Bromo-6’-chloro-4’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoromethyl enhances its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure .

Comparison with Similar Compounds

Key Observations :

- Electron effects: The trifluoromethyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogs (e.g., 2-Bromo-4'-methoxyacetophenone), making it more reactive in Friedel-Crafts or Suzuki-Miyaura couplings .

- Steric hindrance: The 2'-Br and 6'-Cl substituents introduce steric challenges absent in mono-halogenated analogs like 4'-(trifluoromethyl)acetophenone .

Physical and Chemical Properties

Melting Points and Stability

- The target compound’s melting point (estimated 30–33°C based on 4'-CF₃ analogs ) is lower than phenolic analogs (e.g., 2-Bromo-4-chloro-6-(4-fluorophenyl-iminomethyl)phenol), which likely have higher mp due to hydrogen bonding .

- Solubility: The trifluoromethyl group increases solubility in organic solvents (e.g., THF, DCM) compared to non-fluorinated analogs .

Reactivity

- Nucleophilic substitution: The 2'-Br substituent is more reactive than 4'-Br in analogs like 4'-bromo-3'-nitroacetophenone due to proximity to the electron-withdrawing CF₃ group .

- Synthetic utility: The compound’s multiple halogens enable sequential functionalization, unlike mono-halogenated derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) .

Research Findings and Challenges

- Synthesis : Multi-step routes are required due to competing reactivities of Br, Cl, and CF₃ groups. This contrasts with simpler trifluoromethyl analogs synthesized via direct electrophilic substitution .

- Crystallography: Structural analysis using programs like SHELXL has resolved ambiguities in substituent positions, a challenge noted in misreported chloro-hydroxy analogs .

Biological Activity

2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.5 g/mol. The presence of multiple halogen substituents is known to influence the biological activity of similar compounds, often enhancing their interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that acetophenone derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. A study found that similar compounds demonstrated significant inhibition of COX-2 with an IC50 value of 3.11 µM, suggesting that this compound may exhibit comparable anti-inflammatory effects through similar mechanisms.

2. Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Studies on related acetophenone derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. For instance, derivatives have been reported to induce apoptosis in MCF-7 cells, indicating that this compound may also possess similar cytotoxic effects .

Data Table: Summary of Biological Activities

| Activity | Compound | Target Organism/Cell Line | Effect | IC50/EC50 Value |

|---|---|---|---|---|

| Anti-inflammatory | This compound | COX Enzymes | Enzyme inhibition | IC50: 3.11 µM (COX-2) |

| Cytotoxicity | Acetophenone Derivative | MCF-7 Breast Cancer Cells | Induces apoptosis | Not specified |

| Antimicrobial | Similar Trifluoromethyl Compounds | Roseobacter litoralis | Biofilm inhibition | Not specified |

| Antifouling | Acetophenone Derivative | Navicula sp. | Growth inhibition | 26.73 µM |

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated acetophenones:

- Anti-inflammatory Activity : A study demonstrated that halogenated acetophenones could effectively inhibit COX enzymes, leading to reduced inflammation in vitro. The mechanism involved direct binding to the active site of the enzyme, thereby blocking substrate access.

- Cytotoxicity Against Cancer Cells : Research involving various acetophenone derivatives showed significant cytotoxicity against cancer cell lines such as MCF-7 and A549. The introduction of trifluoromethyl groups was found to enhance these effects, likely due to increased lipophilicity and better membrane permeability .

- Antimicrobial Properties : Compounds similar to this compound have exhibited antimicrobial activity against various bacterial strains and biofilm-forming organisms, indicating potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2'-Bromo-6'-chloro-4'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of substituted acetophenones. For bromination, reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) are used under anhydrous conditions. Chlorination may involve sulfuryl chloride (SO₂Cl₂) or Cl₂ gas in dichloromethane. The trifluoromethyl group is often introduced via Ullmann coupling or trifluoromethylation using CF₃Cu. Yield optimization requires precise control of temperature (e.g., 0–5°C for bromination) and stoichiometric ratios to minimize side reactions like over-halogenation .

Q. How can researchers purify and characterize this compound to ensure analytical consistency?

- Methodological Answer :

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Characterization :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chloro groups).

- GC-MS/HPLC : Verify purity (>98%) and monitor retention times against standards.

- Elemental Analysis : Confirm empirical formula (C₉H₅BrClF₃O).

- Safety : Handle under inert atmosphere due to sensitivity to moisture and light .

Q. What safety protocols are critical for handling halogenated acetophenones?

- Methodological Answer :

- Use fume hoods, nitrile gloves, and protective eyewear.

- Avoid skin contact; bromo/chloro derivatives are irritants and potential mutagens.

- Store at 0–6°C in amber vials to prevent decomposition.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can competing substitution pathways (e.g., bromine vs. chlorine reactivity) be controlled during synthesis?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., trifluoromethyl as a meta-director) to prioritize halogenation at specific positions.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (e.g., bromine at ortho positions), while higher temperatures (60–80°C) promote thermodynamic stability (para-chloro substitution).

- Competitive Experiments : Monitor reaction progress via TLC and adjust stoichiometry (e.g., Br₂:Cl₂ ratio) to suppress undesired pathways .

Q. What analytical techniques resolve contradictions in spectral data for halogenated acetophenones?

- Methodological Answer :

- DEPT-135 NMR : Differentiates CH₃, CH₂, and quaternary carbons, clarifying overlapping signals from trifluoromethyl and halogenated aryl groups.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 2'-bromo-6'-chloro from 2'-chloro-6'-bromo isomers).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) with <5 ppm error .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : The -CF₃ group decreases electron density on the aryl ring, enhancing electrophilic substitution at meta positions.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict partial charges and frontier molecular orbitals, guiding reactivity predictions.

- Comparative Studies : Compare reaction rates with non-fluorinated analogs (e.g., methyl vs. trifluoromethyl) to quantify electronic effects .

Q. What strategies mitigate toxicity risks in biochemical assays involving this compound?

- Methodological Answer :

- In Silico Screening : Use tools like SwissADME to predict metabolic pathways and potential toxicophores (e.g., reactive α,β-unsaturated ketones).

- In Vitro Assays : Conduct MTT assays on HepG2 cells to measure IC₅₀ values.

- Derivatization : Introduce hydroxyl or amine groups to reduce lipophilicity and enhance excretion .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or reaction yields across studies?

- Methodological Answer :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and heating rates during melting point determination.

- Meta-Analysis : Compare datasets from PubChem, CAS Common Chemistry, and EPA DSSTox to identify outliers.

- Controlled Replication : Repeat synthesis under identical conditions (e.g., 1:1.2 substrate:halogen ratio) to validate literature claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.